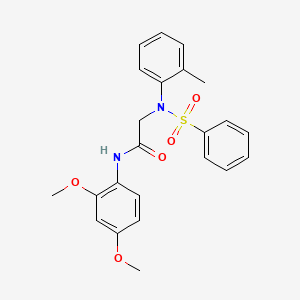
2-(2-fluoro-N-methylsulfonylanilino)-N-naphthalen-1-ylacetamide
Overview
Description
2-(2-fluoro-N-methylsulfonylanilino)-N-naphthalen-1-ylacetamide is a complex organic compound that features a naphthalene ring, a fluorinated aniline derivative, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-N-methylsulfonylanilino)-N-naphthalen-1-ylacetamide typically involves multiple steps, starting with the preparation of the fluorinated aniline derivative. The general synthetic route includes:
Fluorination: Introduction of a fluorine atom to an aniline derivative.
Sulfonylation: Reaction of the fluorinated aniline with a sulfonyl chloride to form the sulfonamide.
Acetylation: Coupling of the sulfonamide with a naphthalene derivative through an acetylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoro-N-methylsulfonylanilino)-N-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-(2-fluoro-N-methylsulfonylanilino)-N-naphthalen-1-ylacetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(2-fluoro-N-methylsulfonylanilino)-N-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. The fluorinated aniline moiety may interact with enzymes or receptors, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-fluoroaniline: A simpler fluorinated aniline derivative.
N-methylsulfonylaniline: An aniline derivative with a sulfonamide group.
Naphthalen-1-ylacetamide: A naphthalene derivative with an acetamide group.
Uniqueness
2-(2-fluoro-N-methylsulfonylanilino)-N-naphthalen-1-ylacetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential biological activity, while the sulfonamide group provides additional sites for interaction with biological targets.
Properties
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-26(24,25)22(18-12-5-4-10-16(18)20)13-19(23)21-17-11-6-8-14-7-2-3-9-15(14)17/h2-12H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVJTVRYZMIRBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3452363.png)
![ISOPROPYL 5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE](/img/structure/B3452365.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B3452367.png)
![2-[(4-bromophenyl)methylsulfonyl]-1-methylbenzimidazole](/img/structure/B3452372.png)


![N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B3452402.png)
![Methyl 2-[[4-(morpholin-4-ylmethyl)benzoyl]amino]benzoate](/img/structure/B3452415.png)
![5-(Methylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3452428.png)

![N-(3,4-dimethylphenyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide](/img/structure/B3452447.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B3452451.png)

![2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-benzylacetamide](/img/structure/B3452466.png)
